
Ruthenium(II)2,2,2-trifluoroacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ruthenium(II) 2,2,2-trifluoroacetate is a coordination compound that features ruthenium in the +2 oxidation state, coordinated with 2,2,2-trifluoroacetate ligands.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ruthenium(II) 2,2,2-trifluoroacetate typically involves the reaction of ruthenium trichloride with silver trifluoroacetate in ethanol under reflux conditions. The reaction mixture is then cooled, filtered, and the filtrate is evaporated to dryness. The residue is dissolved in ethanol and filtered again. The addition of pyridine or other monodentate ligands to the filtrate, followed by reflux, yields the desired compound .
Industrial Production Methods: While specific industrial production methods for Ruthenium(II) 2,2,2-trifluoroacetate are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes the use of larger reaction vessels and more efficient purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: Ruthenium(II) 2,2,2-trifluoroacetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to higher oxidation states of ruthenium.
Reduction: It can be reduced to lower oxidation states or even to metallic ruthenium.
Substitution: The trifluoroacetate ligands can be substituted with other ligands such as phosphines, amines, or other carboxylates.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas are typically used.
Substitution: Ligand exchange reactions often involve the use of excess ligands and may require heating or the presence of a catalyst.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ruthenium(III) or ruthenium(IV) complexes, while substitution reactions can produce a variety of ruthenium complexes with different ligands .
Aplicaciones Científicas De Investigación
Ruthenium(II) 2,2,2-trifluoroacetate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of Ruthenium(II) 2,2,2-trifluoroacetate involves its ability to coordinate with various ligands and participate in redox reactions. In biological systems, ruthenium complexes can bind to DNA, disrupting its function and leading to cell death. The specific pathways and molecular targets depend on the nature of the ligands and the cellular environment .
Comparación Con Compuestos Similares
Tris(2,2’-bipyridyl)ruthenium(II) complex: Known for its use in electrochemiluminescence and dye-sensitized solar cells.
Ruthenium(II) 2,2’-bipyridyl complexes: Used in dye-sensitized solar cells and as catalysts in organic synthesis.
Uniqueness: Ruthenium(II) 2,2,2-trifluoroacetate is unique due to its trifluoroacetate ligands, which impart distinct electronic and steric properties. These properties can enhance its catalytic activity and stability compared to other ruthenium complexes .
Propiedades
Fórmula molecular |
C8F12O8Ru2 |
|---|---|
Peso molecular |
654.2 g/mol |
Nombre IUPAC |
ruthenium(2+);2,2,2-trifluoroacetate |
InChI |
InChI=1S/4C2HF3O2.2Ru/c4*3-2(4,5)1(6)7;;/h4*(H,6,7);;/q;;;;2*+2/p-4 |
Clave InChI |
MHAQQNVZDHILOD-UHFFFAOYSA-J |
SMILES canónico |
C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].[Ru+2].[Ru+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


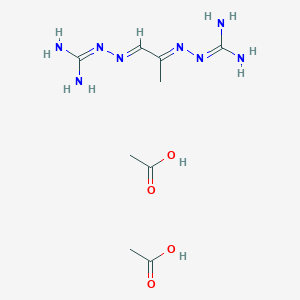
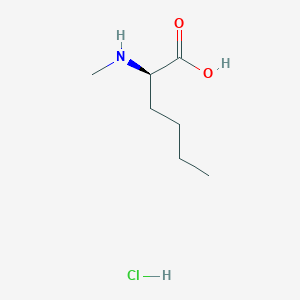
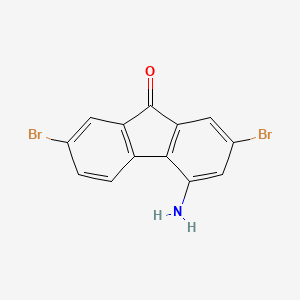
![5-Butyl-8,8,9-trimethylbenzo[de]pyrrolo[2,3-g]isoquinoline-4,6(5H,8H)-dione](/img/structure/B13140754.png)
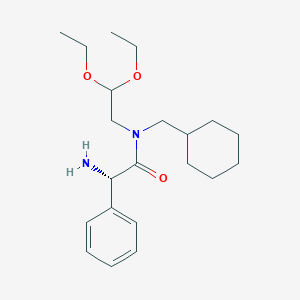
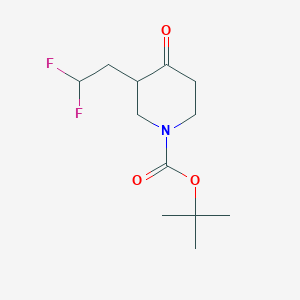
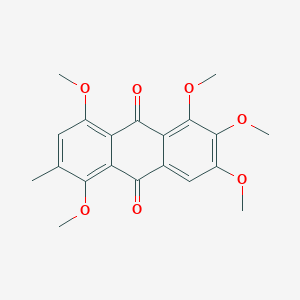






![Boronic acid, [2-[[(9-anthracenylmethyl)methylamino]methyl]phenyl]-](/img/structure/B13140803.png)
